
1-(3-Methoxyphenyl)-1H-imidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxyphenyl)-1H-imidazol-2-amine, also known as O-Desmethylvenlafaxine (ODV), is a chemical compound that belongs to the class of imidazoles. It is a metabolite of Venlafaxine, which is a commonly prescribed antidepressant drug. ODV is known for its potential as a therapeutic agent in treating depression, anxiety, and other psychiatric disorders.
作用機序
ODV exerts its pharmacological effects by inhibiting the reuptake of serotonin and norepinephrine, which increases the levels of these neurotransmitters in the synaptic cleft. This results in the modulation of mood, emotions, and behavior. ODV also interacts with other receptors such as alpha-1 adrenergic, histamine, and muscarinic receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
ODV has been shown to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. ODV has also been shown to modulate the levels of cytokines, which are signaling molecules that regulate the immune response. Additionally, ODV has been found to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
ODV has several advantages for lab experiments. It is readily available and can be synthesized easily from Venlafaxine. ODV is also stable and can be stored for long periods without degradation. However, there are some limitations to using ODV in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, ODV has a short half-life, which can make it challenging to study its pharmacokinetics.
将来の方向性
There are several future directions for research on ODV. One area of interest is the development of new and more efficient synthesis methods for ODV. Another direction is the investigation of ODV's potential as a therapeutic agent in treating other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, the mechanisms underlying ODV's effects on BDNF and cytokines need further exploration. Finally, the development of new formulations of ODV that can improve its solubility and bioavailability is an area of interest for future research.
Conclusion:
ODV is a promising compound with potential as a therapeutic agent in treating depression, anxiety, and other psychiatric disorders. Its inhibition of serotonin and norepinephrine reuptake, as well as its effects on BDNF and cytokines, make it a subject of interest for further research. ODV's advantages and limitations for lab experiments, as well as its future directions, should be considered in designing future studies.
合成法
ODV can be synthesized by the demethylation of Venlafaxine, which is achieved by using various reagents such as sodium hydroxide, hydrogen peroxide, and platinum oxide. The process involves the removal of the methoxy group from the phenyl ring of Venlafaxine, resulting in the formation of ODV.
科学的研究の応用
ODV has been extensively studied for its therapeutic potential in treating depression, anxiety, and other psychiatric disorders. It has been found to be a potent inhibitor of serotonin and norepinephrine reuptake, which are neurotransmitters that play a crucial role in regulating mood, emotions, and behavior. ODV has also been shown to exhibit anxiolytic and antidepressant effects in animal models and human studies.
特性
IUPAC Name |
1-(3-methoxyphenyl)imidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-9-4-2-3-8(7-9)13-6-5-12-10(13)11/h2-7H,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBVVVNSQMBMLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2899483.png)
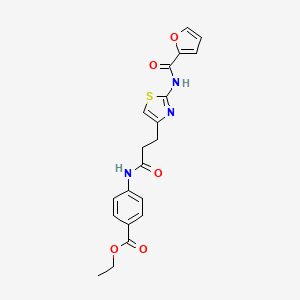
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2899486.png)
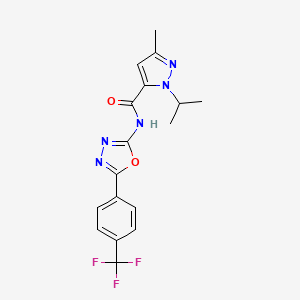
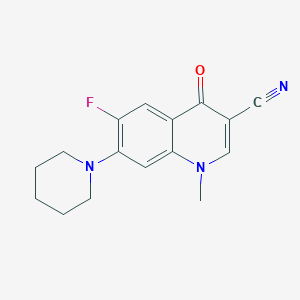

![N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide](/img/structure/B2899492.png)
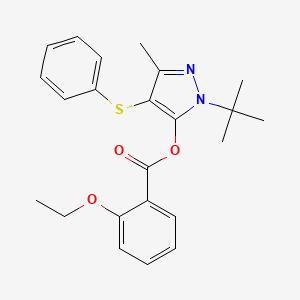
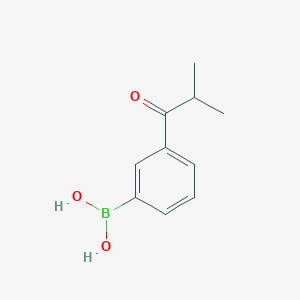
![1-[3-(4-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2899498.png)

![N-(3-methyl-4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2899500.png)
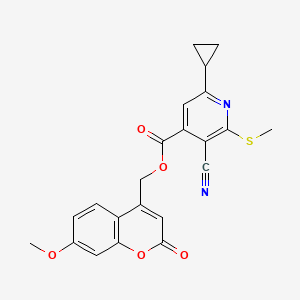
![4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride](/img/structure/B2899505.png)